

Spectral Analysis of 4-(4-Methylpiperazino)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methylpiperazino)benzaldehyde

Cat. No.: B1299057

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-(4-Methylpiperazino)benzaldehyde** (CAS No. 27913-99-1), a key intermediate in pharmaceutical and organic synthesis.^{[1][2]} This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Data Summary

The structural and physical properties of **4-(4-Methylpiperazino)benzaldehyde** are foundational to interpreting its spectral data.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	[2][3]
Molecular Weight	204.27 g/mol	[2]
Physical State	Solid	[3]
Melting Point	45-52 °C	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ^1H NMR and expected ^{13}C NMR spectral data for **4-(4-Methylpiperazino)benzaldehyde**.

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde (-CHO)
~7.7	d	2H	Aromatic (Ha)
~6.9	d	2H	Aromatic (Hb)
~3.3	t	4H	Piperazine (-CH ₂ -N-Ar)
~2.5	t	4H	Piperazine (-CH ₂ -N-CH ₃)
~2.3	s	3H	Methyl (-CH ₃)

Note: Predicted data. Actual experimental values may vary slightly.

^{13}C NMR (Carbon-13 NMR) Data (Expected)

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde (C=O)
~155	Aromatic (C-N)
~132	Aromatic (C-CHO)
~130	Aromatic (CH)
~114	Aromatic (CH)
~55	Piperazine (-CH ₂ -N-CH ₃)
~48	Piperazine (-CH ₂ -N-Ar)
~46	Methyl (-CH ₃)

Note: Expected chemical shifts are based on typical values for similar functional groups and substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2800	Strong	C-H stretch (aliphatic)
~2750, ~2850	Medium	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (aldehyde)
~1600-1450	Medium-Strong	C=C stretch (aromatic)
~1300-1200	Strong	C-N stretch (aromatic amine)

Note: These are expected absorption ranges. The actual spectrum may show additional peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Ion
204	$[M]^+$ (Molecular Ion)
205	$[M+H]^+$

Note: The base peak and fragmentation pattern would be determined from an experimental spectrum.

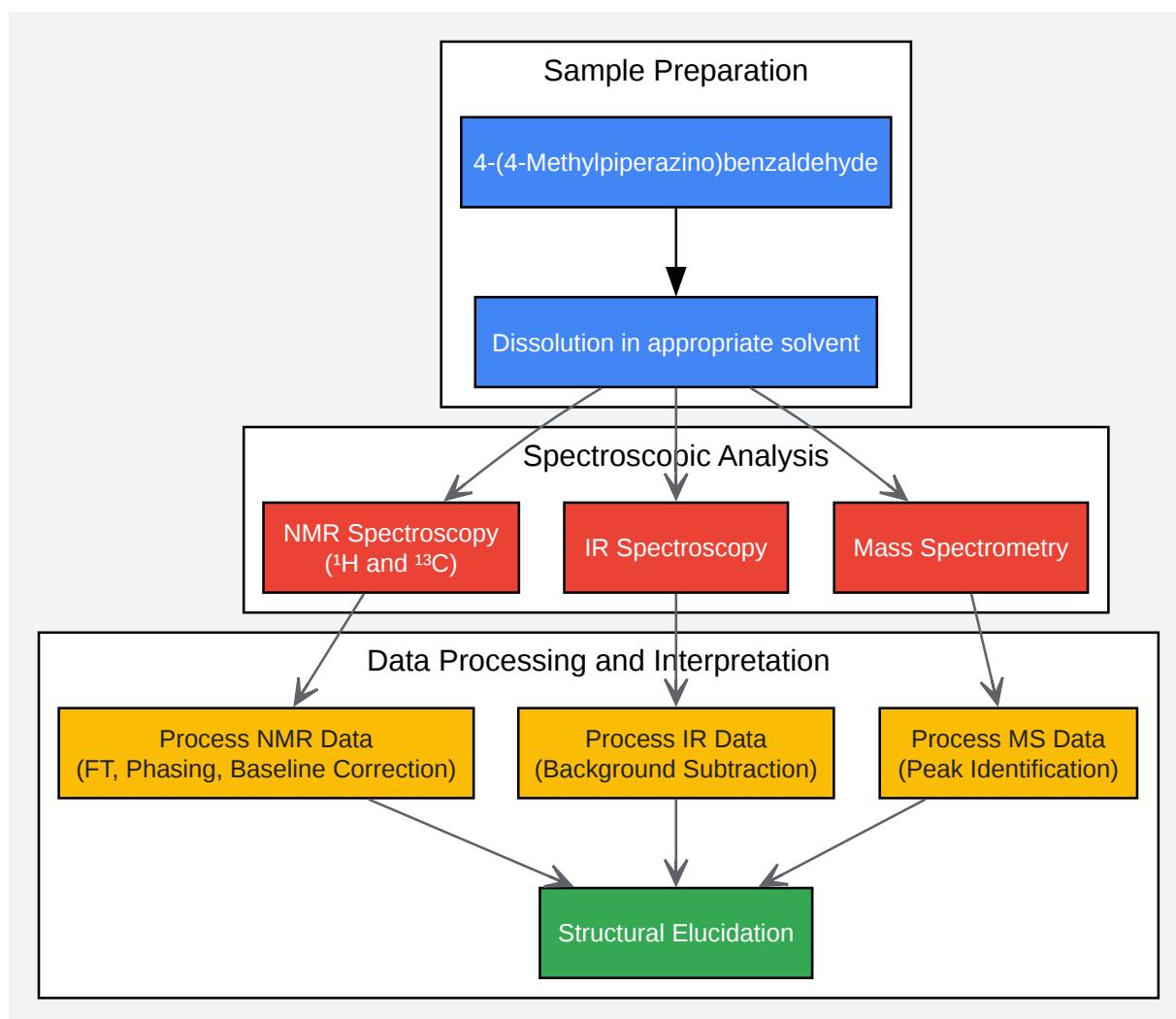
Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of **4-(4-Methylpiperazino)benzaldehyde** would be dissolved in an appropriate deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, followed by Fourier transformation of the free induction decay (FID) signal.

IR Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm^{-1} by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion or after separation by liquid chromatography. The instrument would be operated in positive ion mode to observe the molecular ion ($[M]^+$) and the protonated molecule ($[M+H]^+$).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-(4-Methylpiperazino)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Methylpiperazino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 4. To cite this document: BenchChem. [Spectral Analysis of 4-(4-Methylpiperazino)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1299057#spectral-data-for-4-4-methylpiperazino-benzaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com